![molecular formula C13H11F3N2O B1438222 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine CAS No. 1152561-57-3](/img/structure/B1438222.png)
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Descripción general
Descripción
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, generally known as TFMB, is an organic compound which has recently been studied for its potential applications in both scientific research and laboratory experiments. TFMB is a derivative of benzene and belongs to the class of amines, which are organic compounds consisting of a nitrogen atom bonded to one or more alkyl or aryl groups. It is a colorless solid with a melting point of 114–116 °C and a boiling point of 242–244 °C.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, focusing on their structural and spectroscopic properties. For instance, novel diamine monomers and their derivatives, similar in structure, have been synthesized and analyzed for their thermal stability, solubility, and electronic properties (Baijun Liu et al., 2005; Susanta Banerjee et al., 2003). These findings contribute to the understanding of the compound's potential for further application in material science.
Electrochemical Applications
A mild and regioselective protocol for the electrochemical synthesis of derivatives closely related to the queried compound has been developed, showcasing a new methodology that avoids the use of toxic reagents and provides high yields (Mahnaz Sharafi-kolkeshvandi et al., 2016). This approach opens new avenues for the synthesis of complex aromatic diamines with specific functional groups, potentially enhancing their applications in various electrochemical processes.
Corrosion Inhibition
Research into the corrosion inhibiting properties of novel synthesized compounds, structurally similar to 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, has shown significant potential (Priyanka Singh and M. Quraishi, 2016). These compounds offer effective protection for mild steel in acidic conditions, suggesting potential applications in industries requiring corrosion resistance.
Material Science and Polymer Research
The synthesis of fluorinated polyimides and poly(ether imide)s derived from compounds structurally akin to the queried chemical highlights their high thermal stability, solubility, and mechanical strength (Yu Liu et al., 2008). These materials possess low dielectric constants and excellent film-forming abilities, making them suitable for applications in electronics, aerospace, and other high-performance material applications.
Propiedades
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBCJNWNHXWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



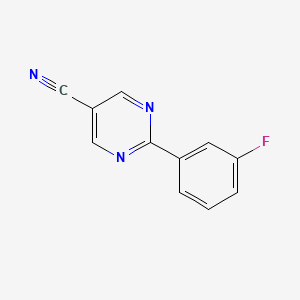
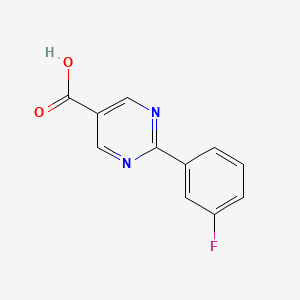
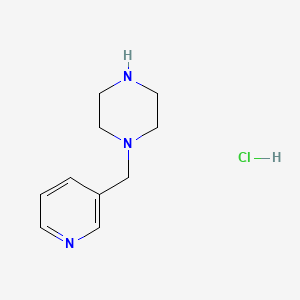
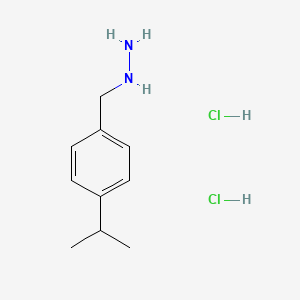
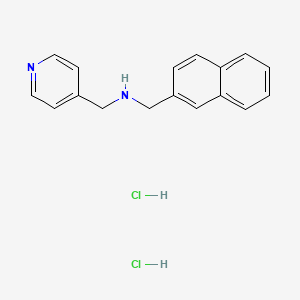
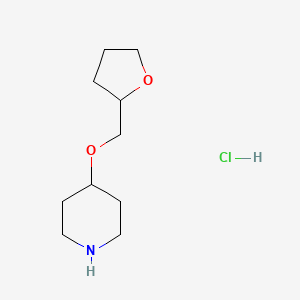
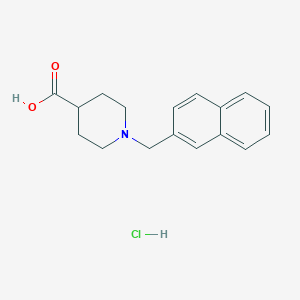
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
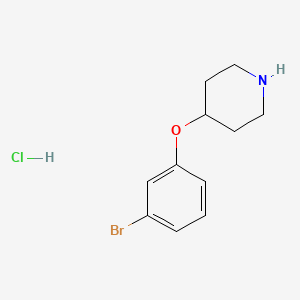
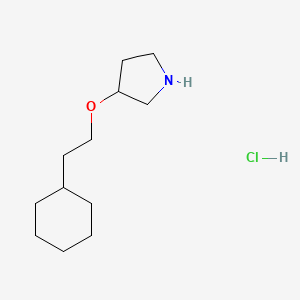

![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
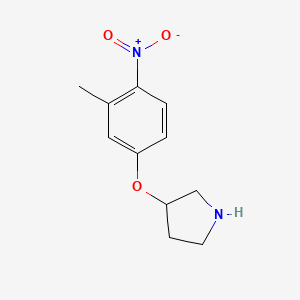
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)